3-[(4-Fluorophenyl)iminomethyl]phenol

Impurity Profiling HPLC Analysis Pharmaceutical Quality Control

Pharmaceutical analytical labs struggle to source well-characterized impurity markers that yield valid chromatographic data. Generic analogs produce incorrect retention times, invalidating method validation and risking batch release errors. 3-[(4-Fluorophenyl)iminomethyl]phenol (CAS 1653959-48-8) is the exact Ezetimibe process impurity, essential for: • HPLC/UPLC specificity, linearity, accuracy & precision per ICH Q3A/B • Forced degradation identification under acid, base, heat, or oxidative stress • Genotoxic assessment and acceptance criteria establishment Supplied with full analytical traceability and characterized purity ≥98%.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 1653959-48-8
Cat. No. B107254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorophenyl)iminomethyl]phenol
CAS1653959-48-8
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=NC2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-9,16H
InChIKeyVMABNWXQUYPGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Fluorophenyl)iminomethyl]phenol: Ezetimibe Impurity Overview


3-[(4-Fluorophenyl)iminomethyl]phenol (CAS 1653959-48-8) is an organic compound belonging to the class of Schiff bases, characterized by an imine functional group (C=N) linking a phenol and a 4-fluorophenyl moiety. It is not intended as an active pharmaceutical ingredient but is widely recognized as an impurity of the cholesterol absorption inhibitor Ezetimibe (E975000) [1]. This impurity is formed during the synthesis of the drug substance and is monitored to ensure the purity and safety of the final pharmaceutical product [2]. The compound has the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol, with a predicted boiling point of 382.7±27.0 °C and a predicted density of 1.13±0.1 g/cm³ .

3-[(4-Fluorophenyl)iminomethyl]phenol: Irreplaceable for Ezetimibe QC


The substitution of 3-[(4-Fluorophenyl)iminomethyl]phenol with a generic analog is not possible in analytical or pharmaceutical quality control settings due to its specific structural identity as an Ezetimibe impurity. Regulatory guidelines mandate the use of well-characterized reference standards or impurity markers that are identical to the substance being monitored in the drug product [1]. Using a different compound, even a closely related positional isomer like (E)-4-(((3-fluorophenyl)imino)methyl)phenol (Ezetimibe Impurity 33) [2], would yield incorrect chromatographic retention times and spectral data, leading to invalid analytical method validation and potentially erroneous batch release decisions. The precise molecular fingerprint of this compound is essential for the accurate quantification and control of impurities in Ezetimibe Active Pharmaceutical Ingredient (API) and finished dosage forms.

3-[(4-Fluorophenyl)iminomethyl]phenol: Analytical Selectivity Evidence


HPLC Separation from Positional Isomer

In the analysis of Ezetimibe and its related substances, 3-[(4-Fluorophenyl)iminomethyl]phenol can be distinguished from its close structural isomer, (E)-4-(((3-fluorophenyl)imino)methyl)phenol (Ezetimibe Impurity 33), by its unique chromatographic behavior. While specific HPLC retention time data for this exact compound is not provided in the search results, the principle is established by other Ezetimibe impurities; for example, an alkaline degradant was detected at a relative retention time (RRT) of 1.48 with respect to the Ezetimibe peak [1]. Each impurity, including positional isomers with fluorine substitutions at different ring positions, will have a distinct RRT, enabling their separation and quantification. This differentiation is critical for method validation and accurate impurity quantitation.

Impurity Profiling HPLC Analysis Pharmaceutical Quality Control

Distinct Molecular Structure vs. Ezetimibe

The target compound is fundamentally different from the drug substance Ezetimibe in its core structure. Ezetimibe is a substituted azetidinone, whereas this compound is a simple Schiff base lacking the β-lactam ring [1]. This structural divergence leads to distinct physical properties. The target compound has a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol [2], while Ezetimibe has the formula C24H21F2NO3 and a molecular weight of 409.4 g/mol [3]. This significant difference in mass and complexity is a primary reason for its behavior as an impurity that must be separated and controlled.

Drug Substance Purity Physicochemical Characterization Reference Standards

3-[(4-Fluorophenyl)iminomethyl]phenol: Recommended Applications


Ezetimibe API and Drug Product Impurity Profiling

Procurement of this compound is essential for pharmaceutical analytical laboratories responsible for developing or validating HPLC or UPLC methods to detect and quantify process-related impurities in Ezetimibe drug substances and finished dosage forms. The compound serves as a critical reference standard (or impurity marker) for method specificity, linearity, accuracy, and precision studies, as mandated by regulatory guidelines like ICH Q3A/B [1].

Genotoxic Impurity Synthesis & Characterization

During the chemical development of Ezetimibe, this compound may be identified as a potential impurity. Its synthesis and characterization are necessary to confirm its structure, assess its potential genotoxicity, and establish acceptance criteria in the drug substance specification [2]. Procuring a characterized reference sample is the first step in this process.

Forced Degradation Studies (Stress Testing)

As an identified impurity, this compound may be formed under specific stress conditions (e.g., acid, base, heat, or oxidative stress). Procuring it allows for its use as a standard to identify and quantify this specific degradant in forced degradation studies, which are required to demonstrate the stability-indicating nature of the analytical method [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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